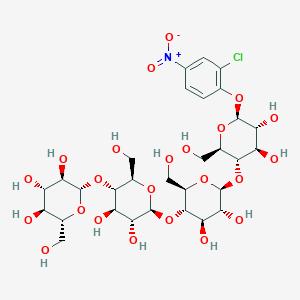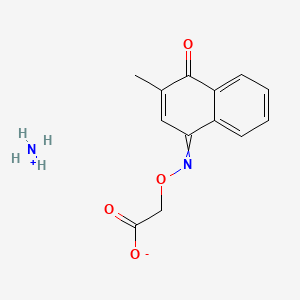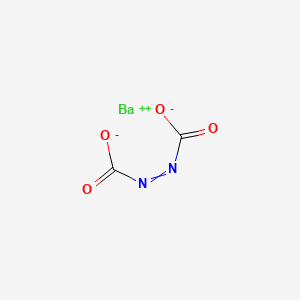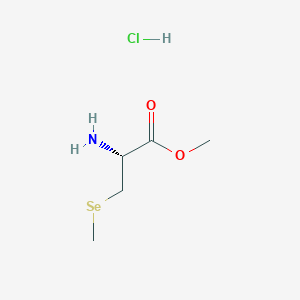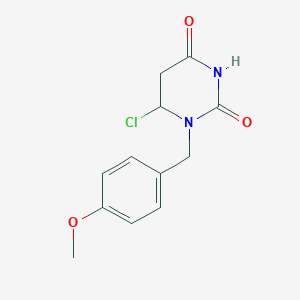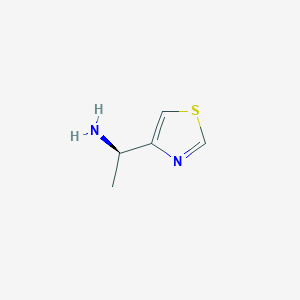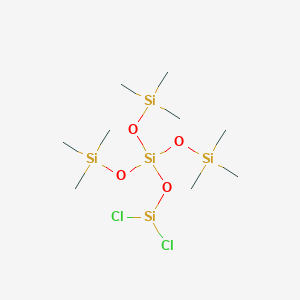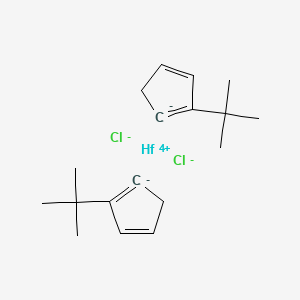
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
描述
准备方法
The synthesis of hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) typically involves the reaction of hafnium tetrachloride with 2-tert-butylcyclopentadiene in the presence of a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of hafnium metal or lower oxidation state hafnium compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium-containing compounds and materials.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential use in medical imaging and as a therapeutic agent are being conducted.
Industry: It is used in the production of advanced materials, such as hafnium-based catalysts and coatings.
作用机制
The mechanism of action of hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) involves its interaction with molecular targets and pathways specific to its application. For example, in catalytic processes, the compound may act as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity .
相似化合物的比较
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride can be compared with other similar compounds, such as:
- Bis(trimethylsilyl)amidohafnium(IV) chloride
- Bis(isopropylcyclopentadienyl)hafnium dichloride
- i-Propylcyclopentadienylhafnium trichloride
- Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)
These compounds share similarities in their hafnium coordination environment but differ in their ligand structures, which can influence their reactivity and applications. This compound is unique due to its tert-butylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that can affect its chemical behavior and applications .
属性
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLUYCFDDVDOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849395 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33010-55-8 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
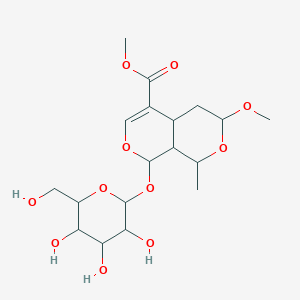

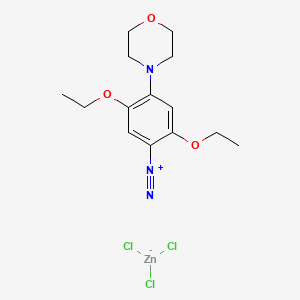
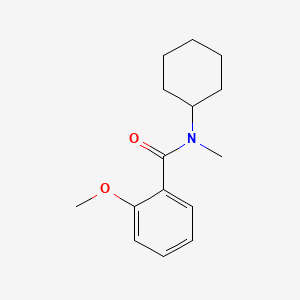
![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
